An In-depth Technical Guide to the Mechanism of Action of GS-462808
An In-depth Technical Guide to the Mechanism of Action of GS-462808
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-462808 is a novel triazolopyridinone compound identified as a potent and selective inhibitor of the late sodium current (INaL) in cardiac myocytes. Its primary mechanism of action involves the specific blockade of the cardiac sodium channel isoform, Nav1.5. By preferentially inhibiting the sustained or late component of the sodium current over the transient peak current, GS-462808 was developed to offer a therapeutic advantage in conditions associated with pathological increases in INaL, such as long QT syndrome, heart failure, and myocardial ischemia. Despite its promising pharmacological profile, including improved potency and a favorable central nervous system (CNS) safety window compared to its predecessors, the clinical development of GS-462808 was discontinued (B1498344) due to adverse findings in preclinical toxicology studies, specifically the observation of liver lesions in rats. This guide provides a comprehensive overview of the mechanism of action, pharmacological data, and experimental methodologies related to GS-462808.
Core Mechanism of Action: Selective Inhibition of Late Sodium Current (INaL)
GS-462808 exerts its pharmacological effect through the selective inhibition of the late sodium current (INaL) mediated by the voltage-gated sodium channel Nav1.5, which is predominantly expressed in the heart.[1][2] The late sodium current is a small, sustained inward sodium current that persists during the plateau phase of the cardiac action potential.[3] Under pathological conditions such as ischemia and heart failure, the magnitude of INaL can be significantly enhanced, leading to intracellular sodium and calcium overload, which in turn can cause early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and increased arrhythmia susceptibility.[3]
GS-462808 was designed to preferentially block this pathological late current with minimal effect on the peak sodium current, which is responsible for the rapid upstroke of the action potential and normal cardiac conduction.[1] This selectivity is crucial for minimizing the risk of proarrhythmic effects and other adverse cardiac events associated with non-selective sodium channel blockers.
Signaling Pathway of GS-462808 Action
Caption: Mechanism of action of GS-462808 in inhibiting the pathological late sodium current.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for GS-462808.
Table 1: Inhibitory Potency of GS-462808 on Sodium Currents
| Parameter | Channel | Cell Line | Condition | Value | Reference |
| IC50 | Nav1.5 (Late INa) | HEK293 | Late current stimulated by tefluthrin (B143116)/ATX2 | 1.33 µM | [4] |
| IC50 | Nav1.5 (Late INa) | HEK293 | 1.9 µM | [1][5] | |
| % Inhibition | Nav1.5 (Peak INa) | at 10 µM | 10% | [1][5] | |
| % Inhibition | Nav1.1 (Peak INa) | 8% | [1][5] |
Table 2: Comparative Potency with Ranolazine
| Compound | Late INa IC50 | Peak INa IC50 | Selectivity (Peak/Late) |
| GS-462808 | 1.33 µM | >10 µM | >7.5 |
| Ranolazine | ~6 µM | ~90 µM | ~15 |
Note: Ranolazine data is provided for comparative purposes and is sourced from publicly available literature.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The inhibitory effects of GS-462808 on sodium currents were determined using the whole-cell patch-clamp technique on Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5α subunit.
Cell Culture:
-
HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and G418 (500 µg/mL) to maintain channel expression.
-
Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Electrophysiological Recordings:
-
Pipette Solution (Internal): (in mM) 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Bath Solution (External): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Late Sodium Current Stimulation: The late sodium current was enhanced using the Nav1.5 activator tefluthrin or Anemone-toxin II (ATX-II).
-
Voltage Protocol for Late INa:
-
Holding potential: -120 mV.
-
Depolarizing pulse to -20 mV for 500 ms (B15284909) to inactivate the peak current and measure the sustained late current.
-
-
Voltage Protocol for Peak INa:
-
Holding potential: -120 mV.
-
Brief depolarizing pulse to -20 mV for 20 ms.
-
-
Data Acquisition and Analysis: Currents were recorded using an patch-clamp amplifier and analyzed using specialized software. The concentration-response curves were fitted to a Hill equation to determine the IC50 values.
Experimental Workflow: Patch Clamp Assay
Caption: Workflow for determining the inhibitory effect of GS-462808 on sodium currents.
Preclinical Toxicology
The development of GS-462808 was halted due to the observation of liver lesions in 7-day rat toxicology studies.[2] While the detailed protocol of these studies is proprietary to the developing company, a general methodology for such a study is outlined below.
Study Design (General Protocol):
-
Animal Model: Sprague-Dawley rats.
-
Groups:
-
Vehicle control group.
-
Multiple dose groups of GS-462808 (low, mid, and high doses).
-
-
Dosing: Daily oral gavage for 7 consecutive days.
-
Observations:
-
Daily clinical observations for signs of toxicity.
-
Body weight and food consumption measurements.
-
-
Terminal Procedures:
-
Blood collection for hematology and clinical chemistry analysis (including liver function markers like ALT, AST, ALP).
-
Gross necropsy of all animals.
-
Organ weight measurements.
-
Histopathological examination of the liver and other major organs.
-
Structure-Activity Relationship and Selectivity
GS-462808 was developed from a predecessor compound, GS-458967, with the aim of improving the CNS safety profile. GS-458967 exhibited high brain penetration and potent inhibition of brain sodium channel isoforms (Nav1.1, 1.2, 1.3).[2] To reduce brain penetration, the polar surface area of the molecule was increased by introducing a carbonyl group and an oxadiazole ring, resulting in GS-462808.[2] This modification successfully lowered brain penetration and also serendipitously reduced the activity at the brain sodium channel isoforms, thereby improving the CNS safety window.[2]
Logical Relationship of Molecular Modification
Caption: Molecular modifications leading from GS-458967 to GS-462808 and the resulting safety improvements.
Conclusion
GS-462808 is a well-characterized selective inhibitor of the late sodium current with a clear mechanism of action on the cardiac Nav1.5 channel. Its design represents a rational approach to improving the safety profile of late sodium current inhibitors. While the preclinical toxicology findings of liver toxicity halted its development, the data gathered on GS-462808 provides valuable insights for the future design and development of selective INaL inhibitors for the treatment of cardiovascular diseases. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of cardiac electrophysiology and drug discovery.
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arrhythmogenic Remodeling in the Failing Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
